Journal Name:International Journal of Mechanical and Materials Engineering
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-23 , DOI: 10.1016/j.comptc.2023.114217
A first-principles study is performed to explore the magnetic properties of the 3d transition metal (TM) atoms embedded in a new two-dimensional(2D) nonmagnetic carbon sheet. By the adsorption of 3d metal atoms (M = Sc-Ni) on the single vacancy (SV) site of 2D carbon material, the M@SV complexes are nonmagnetic for M = Ti, Co and Ni. Other metal atoms doping can induce different magnetism. The magnetic moment of Sc@SV system mainly comes from the π electrons of carbon atoms, and these electrons virtual hopping leads to the ferromagnetic coupling interaction with Sc atom. For M = V, Cr, Mn and Fe systems, the more net spin electrons go the separate nonbonding d orbitals, giving the different magnetic moments. Meanwhile, due to the Hund’s rule, the metal atoms and the surrounding carbon atoms have the anti-ferromagnetic coupling interaction. By the simple spd hybridization model, we explore the origin of the various magnetism, and provide some new magnetic single-atom materials for the future spintronics devices and spin-dependent catalysts.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.comptc.2023.114203
This work purposes Pt-embedded NiS2 (Pt-NiS2) monolayer as a promising gas sensor upon CO and HCHO in dry-type reactors on basis of first-principles theory. The Pt-NiS2 monolayer is modelled through the replacement of a S atom by a Pt atom, and the formation energy is −0.57 eV, implying the exothermicity for Pt-emending on the NiS2 surface. The CO and HCHO systems are respectively clarified as chemisorption and physisorption, given their adsorption energy of −1.98 and −0.77 eV. The analyses of band structure in line with density of state show the deformation of electronic properties in Pt-NiS2 monolayer in gas adsorptions, and the sensing responses in CO and HCHO systems are obtained as −99.6% and −99.2%, respectively. Moreover, the work function analysis exhibits the stronger sensitivity in the HCHO system. Our theoretical simulations put forward the strong potentials of Pt-NiS2 monolayer to be a gas sensing material for CO or HCHO detection, thus realizing the evaluation of the operation conditions of the dry-type reactors, and we hope further experimental investigations can further verity our hypothesis in the near future.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.comptc.2023.114180
Photosensitizers can impact on the efficiency of dye-sensitized solar cells (DYSCs) by adjusting their electromechanical and optical attributes, and because of this they are considered important. Thus, they should satisfy certain requirements in order for DYSCs to operate efficiently. In the present research, a photosensitizer, Flavan-3-ol was proposed and graphene quantum dots doped with the nitrogen atom (N-GQDs) were used to modify its attributes. The electronic, optical and geometric attributes of this photosensitizer was probed using DFT as well as time-dependent DFT. In order to validate the basis set and the density functional used in the present study, we used the available data on the parent Flavan-3-ol. There was a substantial narrowing in the energy gap of Flavan-3-ol after hybridization. As a result, there was a shift in the absorption of Flavan-3-ol, i.e., it changed from the UV region to the visible region, thus matching the solar spectrum. Moreover, a light-harvesting efficiency near unity was achieved after an increase in the intensity of absorption intensity, which is capable of increasing the generation of current. We adjusted the newly-designed dye nanocomposites’ energy levels were closely aligned with reduction potential and the conduction band, which indicated the possibility of injecting and regenerating electrons. Based on the attributes of the materials, it can be confirmed that they meet the requirements and can be used in DYSCs.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-03 , DOI: 10.1016/j.comptc.2023.114181
We give a first principles approach for the structural, electronic and magnetic properties of LiCoBO3 and CoBO3 in the monoclinic lattices. Along [0 0 1] direction, based on density functional theory approach and using Full Potential Linear Augmented Plane Wave (FP-LAPW) method, Polarized spin and spin–orbit coupling are included in calculations, and major spin was set up. The calculations were carried out using generalized gradient approximation (GGA) + an on-site Coulomb self-interaction correction potential (GGA + U). The magnetic and orbital moments are estimated. The U value was considered to be equal to 6 eV for Co atom. The average equilibrium voltage over a full cycle, of the LiCoBO3 battery is estimated from our FP-LAPW calculations. The capacity of a cell and energy density of LiCoBO3 were calculated. The compound LiCoBO3 is a semiconductor with average intercalation voltage 4.01 V. The voltage difference help promote electrochemical performance, which opens a window for Li-ion battery marketing application.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.comptc.2023.114190
The present investigation covers structural, thermodynamics and vibrational spectroscopic study of tyramine neurotransmitter and its deprotonated form in the gas phase. The ab initio calculations on both the tyramine and its deprotonated form have been performed at DFT/B3LYP/6-31++G(d,p) level in order to optimize the electronic structures and computation of vibrational frequencies. Besides, the computed frequencies of tyramine and its deprotonated form have been compared with the experimentally reported IR and Raman frequencies which showed that most of the vibrational frequencies are in well agreement with earlier reported data. We have also documented the effect of hydrogen removal from the site of oxygen atom on the theoretically computed vibrational frequencies and geometrical parameters of tyramine. To explore the transition profile frontier bond orbitals energies have been computed. Moreover, natural bond orbital (NBO) calculations have also been performed to ensure stability of optimized electronic structures of tyramine and its deprotonated form.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.comptc.2023.114239
The intramolecular Diels–Alder cycloaddition between cyclobutadiene and butadiene, which involves post-transition-state bifurcation (PTSB), has been investigated using the ring-polymer molecular dynamics (RPMD), classical MD and quasi-classical trajectory (QCT) simulations, and supervised machine-learning (ML) technique. The branching fraction of this reaction strongly depends on the simulation temperature. While QCT, classical MD and RPMD simulations performed at room temperature, starting from the ambimodal transition state (TS), showed the similar dynamics, QCT overestimated the minor branching fraction at low temperature. The supervised machine-learning analysis revealed that the initial coordinates and momenta for low frequency modes at the ambimodal TS contribute to the branching dynamics. The classical MD and RPMD methods follow similar conditions to quantum Boltzmann distributions, whereas the artificially localized phase distribution, considering that the zero-point energy is wedged into the classical particles. As a result, the QCT method can provide inadequate bifurcation dynamics, such as the overestimation of the minor product.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.comptc.2023.114222
The adsorption and sensor performance of atmospheric hazardous gas H2S on pristine, Co and Co2-doped arsenene monolayers were investigated by density function theory. By comparative analyzing the parameters of density of state, adsorption energy, charge transfer, energy band structure, recovery time and sensitivity of three systems, the excellent degree of the adsorption performance for H2S was revealed. The findings show that the pristine arsenene monolayer exhibits poor sensor properties for H2S gas. After the doping of Co metal atoms, the adsorption properties of arsenene are significantly improved. Therefore, the study reveals that Co monoatomic doped arsenene can be used as a sensor and Co2 diatomic doped arsenene can be used as an adsorbent for H2S. The study indicates that the doping of Co can produce better sensing performance than pristine arsenene, which provides valuable guidance for research on arsenene as gas sensor or adsorbent.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-25 , DOI: 10.1016/j.comptc.2023.114223
In this study first-principles calculations based on density functional theory (DFT) were performed to study the nature of the electronic and optical characteristics of the gases CO2, CO, H2S, SO, and SO2 adsorption on indium phosphate InP bilayer surface. Four initial adsorption sites were chosen to investigate the more effective and sensitive adsorption location for the adsorbed gases. Our findings indicate that the adsorption of CO2 gas exhibits a physical nature, in contrast to the chemical nature gases. Delocalized electrons are observed in the interlayer region in the ELF of CO2 on the InP bilayer. This result suggests the absence of a chemical bond between the CO2 gas molecule and the InP bilayer. According to an analysis, a gas molecule's adsorption might be influenced by InP bilayer's optical properties. Overall, the calculations demonstrate an excellent potential of InP bilayer to act as a gas sensor for studies gases.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-18 , DOI: 10.1016/j.comptc.2023.114210
“Atoms in Molecules” formalism has been exploited to highlight the non-covalent interactions present within the molecular frameworks of a series of compounds structurally analogous to 2-(2-Hydroxyphenyl)benzothiazole and to critically assess the energetics of the interaction lines towards the conformational preference as well as the global stabilization of the said structures. Moreover, for a comprehensive scrutiny of the regulatory role of the aromatic stabilization of the rings present within the frameworks in governing the preferred conformation as well as to study its modulations in the presence of the non-covalent communications; Nucleus independent chemical shift (NICS) descriptor has also been employed. The hydrogen bonds associated with the Closed conformations of the concerned structures are distinguished by closed shell synergy with a credible degree of covalency and the corresponding energetics is found to have no discernible dependence on the substitutions in the aromatic nuclei. On the other hand, the Open conformations are found to have either an H····H or an N····H interaction lines; topologically identified as closed-shell interaction. For the systems with an N12 substitution (vide Scheme 1), the difference between the energies of the Closed and the Open conformations is found to significantly decrease which has been attributed to the enhanced stability of the N12 and the Hd atoms in the Open conformations, corroborated by a marginal increase in the aromaticity of the allied Open conformations as compared to the Closed conformations.
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.comptc.2023.114213
Carbon-based metal-free catalysts are becoming increasingly attractive for the low cost and environmental friendliness. With one more valence electron than C, N doping has been extensively studied for the preparation feasibility. While the main group element B is comparable to transition metals in many reactions for co-existence of lone pair electrons and vacant orbitals. The synergistic effect of co-doping B and N has been explored both experimentally and theoretically. However, the in-depth understanding of the structure–property relationships of B, N co-doping in carbon materials remains to be uncovered. Herein, through extensive density functional theory (DFT) calculations, the doping sites (meta vs ortho) and number of N atoms around B on the synergetic promotion for O2 activation was investigated. Our results reveal that ortho-N captured more electrons from B compared with meta-N. Moreover, O2 activation effect is directly related to the energy level of empty sp3 orbital of B. Subsequently, O2 dissociation and CO oxidation were used as probe reactions to evaluate the catalytic performance of all B, N co-doped graphene structures. It is found that the introduced N atoms, especially meta-N creates another electrophilic center to accommodate the dissociated O atom, thus O2 dissociation process was promoted kinetically. Besides, CO oxidation proceeds easily on meta- and meta, ortho-N co-doped structures, while the strong interaction between O2 and ortho-N doped substrates hampers the reaction, which perfectly obeys the Sabatier Principle. This work not only uncovers the synergetic effect of BN co-doping in carbon-based materials, but also shed new light on developing metal-free catalysts.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |